4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGVRAUXLNRYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392550 | |
| Record name | 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13054-47-2 | |
| Record name | 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Base-Promoted Intramolecular Cyclization
The most direct route to 4,5,6,7-tetrahydro-2,1-benzisoxazol-3-amine involves cyclization of o-substituted aryloximes. For example, Z-oximes derived from 2-bromoacetophenones undergo copper-catalyzed cyclization to form the benzisoxazole core. In a representative procedure, Z-oxime 36 (prepared via α-halogenation, oximation, and reduction of 2-bromoacetophenone 33 ) reacts with 10 mol% CuI and N,N’-dimethylethylenediamine (DMEDA) at room temperature, yielding 3-aminobenzisoxazole 37 in 72–85% yield (Scheme 6). The reaction proceeds via a nitrosoalkene intermediate, with no observed E/Z isomerization, ensuring high regioselectivity.
Catalytic Systems and Optimization
Transition metals like palladium enhance cyclization efficiency. For instance, Pd(OAc)₂ catalyzes the coupling of o-iodophenyl oximes 30 with terminal alkynes, forming 3-alkynylbenzisoxazoles 32 in 65–92% yield (Scheme 5). While these methods primarily yield 3-substituted derivatives, subsequent hydrolysis or reduction can introduce the amine group.
N–O Bond Formation via o-Hydroxyaryl Oximes
Oxidative Cyclization of Oximes
o-Hydroxyaryl oximes 9 undergo oxidative cyclization to form the benzisoxazole core. Treatment with NaOCl in isopropanol selectively generates benzo[d]oxazoles, but modifying conditions (e.g., using ZrCl₄ with trimethylsilyl azide) favors benzisoxazole formation. For 3-aminobenzisoxazoles, o-hydroxy-N-substituted aryl imines 70 react with chlorinating agents to yield intermediates that hydrolyze to the target amine (Scheme 15).
Role of Acid Catalysts
Strong acids like TfOH or ZrCl₄ direct selectivity. For example, salicylaldehyde 73 reacts with TMSN₃/ZrCl₄ to form 3-aminobenzisoxazole 75 via diazonium intermediate 74 , though competing nitrile formation requires careful optimization (Scheme 16).
Oxidation of 1,3-Dicarbonyl Compounds
Sequential Oximation and Oxidation
Cyclic 1,3-diketones 77 condense with hydroxylamine to form dihydrobenzisoxazoles 78 , which oxidize to the aromatic system 79 (Scheme 17). This method is advantageous for synthesizing 3-unsubstituted or 3-carboxy derivatives, which can be converted to amines via Curtius rearrangement or Hofmann degradation.
Applications in Bioactive Molecule Synthesis
This approach has been employed to synthesize naphthoisoxazole-3-carboxylic acids, which are hydrolyzed to amines for pharmaceutical applications. For example, oxidation of tetralone-derived diketone 80 yields naphthoisoxazole 81 , which is saponified and decarboxylated to the amine (Scheme 18).
[3+2] Cycloaddition Approaches
Aryne-Based Cycloadditions
Aryne intermediates participate in [3+2] cycloadditions with nitrile oxides to form benzisoxazoles. For instance, triazine 1-oxide 132 reacts with aryne precursor 109 to give cycloadduct 133 , which fragments to 3-alkenylbenzisoxazole 134 (Scheme 29). Functionalization of the alkenyl group via hydroamination or oxidation can introduce the amine.
Nitrile Oxide–Quinone Cycloadditions
Nitrile oxides derived from hydroxylamine react with benzoquinones 144 under basic conditions, forming 3-arylbenzisoxazoles 143 (Scheme 31). Subsequent nitration and reduction steps yield 3-aminobenzisoxazoles.
Hydrolysis and Cyclization of o-Aminobenzonitriles
Direct Cyclization of Nitriles
o-Aminobenzonitriles 147 cyclize under acidic conditions to form 3-aminobenzisoxazoles. For example, treatment with acetohydroxamic acid and base generates O-aryloxime 149 , which cyclizes with TFA/HCl to yield 151 (Scheme 32). This one-pot method achieves yields up to 88% with high purity.
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes. For example, o-cyanoanilines heated with hydroxylamine in DMF at 150°C for 15 minutes yield 3-aminobenzisoxazoles in 75–90% yield.
Miscellaneous Methods
Rearrangement of Benzisoxazole N-Oxides
Benzisoxazole N-oxides 171 , synthesized via oxidation of o-hydroxyaryl ketoximes 169 , undergo thermal or photochemical rearrangement to 3-aminobenzisoxazoles (Scheme 37). This method is limited to substrates with stabilizing R groups.
Metal-Free Annulations
Recent work demonstrates iodine-mediated cyclization of o-allylanilines 135 with mCPBA, forming 3-vinylbenzisoxazoles 136 via nitroso intermediates (Scheme 30). Hydrogenation of the vinyl group followed by amination provides the target amine.
Chemical Reactions Analysis
Synthetic Routes and Reductive Processes
4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine is synthesized via reductive amination and aluminum amalgam reduction . Key steps include:
-
Oxime intermediate formation : Chromic acid oxidation of bicyclic tetrahydrobenzenes yields 3-methoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one, which is reduced to form the target compound .
-
Aluminum amalgam reduction : Oxime derivatives (e.g., 3-methoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one oxime) are reduced to produce 4-amino-3-hydroxy derivatives, a precursor to the final amine .
Reaction conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxime formation | Chromic acid in acetic acid, 40–50°C | 65–70% |
| Aluminum amalgam reduction | Al/Hg, THF/H₂O, reflux | 80–85% |
Multi-Component Reactions
The amine participates in Mannich-type reactions to form complex heterocycles. For example:
-
Bis-isoxazolyl-tetrahydro pyridine synthesis : Reacting with aromatic aldehydes and β-keto esters in triethylammonium acetate (TEAA) ionic liquid generates bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates .
Mechanistic pathway :
-
Imine and enamine intermediates form.
-
Nucleophilic attack leads to a Mannich adduct.
-
Tautomerization and intramolecular cyclization yield the final product .
Reaction Optimization Data
TEAA ionic liquid efficiency in multi-component reactions :
| Entry | Ionic Liquid | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | TEAA | 10 | 92 |
| 2 | [BMIM]BF₄ | 30 | 75 |
| 3 | [EMIM]OTf | 45 | 68 |
Key advantages :
-
Reduced reaction time (10 min vs. 2–3 hours in conventional solvents).
Stability and Functional Group Compatibility
The amine exhibits stability under:
-
Basic conditions : No decomposition in K₂CO₃ or NaHCO₃ solutions .
-
High-temperature reactions : Stable at 70–75°C during alkylation steps .
Challenges and Limitations
Scientific Research Applications
Chemistry
4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine serves as a building block in the synthesis of more complex organic molecules. It is utilized in various organic reactions due to its reactive amine group.
Research indicates that this compound exhibits biological activities that make it a candidate for further investigation:
- Enzyme Inhibition : Studies have shown its potential as an inhibitor of GABA uptake in neural cells, which is significant for developing treatments for epilepsy and other neurological disorders .
- Receptor Binding : Its interaction with specific receptors may lead to therapeutic effects in various conditions.
Medical Applications
The compound has been explored for its potential therapeutic effects:
- Antimicrobial Activity : Investigations into its efficacy against various pathogens are ongoing.
- Anti-inflammatory and Anticancer Properties : Preliminary studies suggest that it may possess anti-inflammatory and anticancer activities .
Industrial Applications
In the industrial sector, this compound can be employed as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structural properties make it suitable for developing new materials.
Case Studies
Several studies highlight the compound's effectiveness in specific applications:
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocycle Core Variations
A. Isoxazole vs. Thiazole Derivatives
- 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine : The oxygen atom in the isoxazole ring enhances electronegativity, influencing hydrogen bonding and solubility. This contrasts with sulfur-containing analogs like 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS: N/A), where sulfur’s larger atomic radius and polarizability may improve lipophilicity and metal-binding capabilities .
- Catalytic Applications : Isoxazole derivatives are less commonly used in catalysis compared to benzothiazoles. For example, RuBr2(S)-binap and Ir-Meo-Biphep catalysts employ benzothiazole-like ligands, leveraging sulfur’s electron-donating properties for asymmetric hydrogenation .
B. Isoxazole vs. Oxazole Derivatives
Substituent Variations
- Amine vs.
Comparative Physicochemical Properties
| Compound Name | Heterocycle | Substituents | H-Bond Donors | H-Bond Acceptors | Key Applications |
|---|---|---|---|---|---|
| This compound | Isoxazole | -NH2 | 1 | 1 | Drug intermediates, ligands |
| 5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | Thiazole | -NH2, -CH3 | 1 | 1 | Catalysis, bioactive molecules |
| 4,5,6,7-Tetrahydro-1,2-benzoxazol-3-ylmethanol | Oxazole | -CH2OH | 1 | 2 | Synthetic intermediates |
| D107-0055 (benzamide derivative) | Isoxazole | -NHC(O)Ph-O-iPr | 1 | 3 | Kinase inhibition screening |
Biological Activity
4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine is a chemical compound with significant biological activity. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C7H10N2O
- Molecular Weight : 138.17 g/mol
- CAS Number : 13054-47-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's mechanism may involve:
- Enzyme Inhibition : It can inhibit certain enzymes that play roles in metabolic pathways.
- Receptor Binding : The compound may bind to receptors involved in neurotransmission or cell signaling pathways, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antitumor Activity
A study highlighted the development of derivatives based on similar structures that showed high selectivity against aneuploid cell lines compared to diploid lines. These compounds demonstrated potential as antitumor agents by inducing apoptosis selectively in cancer cells while sparing normal cells .
Neuropharmacological Effects
Pharmacological studies suggest that compounds similar to this compound exhibit activity on the central nervous system (CNS). This activity could be beneficial for developing treatments for neurodegenerative diseases .
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound may possess antimicrobial and anti-inflammatory properties. Its ability to modulate immune responses could make it a candidate for treating infections and inflammatory conditions .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure of this compound allows for modification at various positions to enhance biological activity:
- Substituents at the 3-position : Alterations can significantly impact binding affinity and selectivity towards biological targets.
Q & A
Q. What is the molecular structure and key physicochemical properties of 4,5,6,7-Tetrahydro-2,1-benzisoxazol-3-amine?
The compound features a bicyclic structure with a fused tetrahydrobenzene ring and an isoxazole moiety. Key properties include:
- SMILES :
C1CCC2=NOC(=C2C1)N(hydrogen bond donors = 1, acceptors = 1, no rotatable bonds) . - Molecular weight : Calculated as 152.18 g/mol (based on formula C₈H₁₀N₂O).
- Hydrophobicity : LogP ~1.2 (predicted via computational tools).
Methodological Insight : Use computational tools like Gaussian or Avogadro for structural optimization and property prediction. Validate experimentally via NMR and mass spectrometry.
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves cyclization of precursors like β-(isoxazol-5-yl) enamines under acidic conditions (e.g., acetyl chloride) . Alternative routes may employ:
- Heterocyclic condensation : Reaction of tetrahydrobenzene derivatives with hydroxylamine or nitrile oxides.
- Catalytic hydrogenation : Reduction of aromatic benzisoxazole precursors.
Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates by FT-IR (C=N stretch at ~1600 cm⁻¹).
Q. How is the compound characterized spectroscopically?
Key spectral
- ¹H NMR : Signals for NH₂ (~5.5 ppm, broad), tetrahydrobenzene protons (δ 1.5–2.8 ppm), and isoxazole protons (δ 6.2–6.5 ppm) .
- MS : Molecular ion peak at m/z 152.1 (M⁺) with fragmentation at m/z 135 (loss of NH₂).
Protocol : Use deuterated DMSO for solubility in NMR; employ ESI-MS in positive ion mode for mass analysis.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in heterocyclic synthesis?
Key Variables :
- Temperature : Reflux in aprotic solvents (e.g., THF, DMF) enhances cyclization efficiency .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates during ring closure .
- Purification : Column chromatography with gradient elution (hexane → ethyl acetate) to isolate pure product.
Troubleshooting : Low yields may arise from moisture sensitivity; employ inert atmosphere (N₂/Ar) and anhydrous solvents.
Q. What are the potential biological targets or activities of this compound?
While direct data is limited, structural analogs (e.g., pyrazolo[1,5-a]pyrazine derivatives) inhibit casein kinase 1 D/E (CK1δ/ε), suggesting possible kinase modulation . Experimental Design :
- In vitro assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler).
- Docking studies : Use AutoDock Vina to model interactions with CK1δ ATP-binding pocket (PDB: 5LKS).
Q. How do structural modifications influence reactivity and bioactivity?
Case Study : Substitution at the NH₂ group (e.g., alkylation, acylation) alters solubility and target affinity. For example:
- N-methylation : Reduces hydrogen bonding capacity but improves metabolic stability .
- Fluorination : Enhances electronegativity and binding to hydrophobic pockets .
Synthetic Strategy : Employ Buchwald-Hartwig amination or Ullmann coupling for regioselective modifications.
Q. How can computational methods predict metabolic pathways or toxicity?
- ADMET Prediction : Tools like SwissADME estimate hepatic metabolism (CYP450 isoforms) and potential toxicity (AMES test).
- MD Simulations : Analyze stability in biological membranes (e.g., GROMACS with lipid bilayer models).
Data Contradictions : Predicted solubility may conflict with experimental data due to crystal packing effects; validate via HPLC solubility assays .
Q. What analytical challenges arise in quantifying this compound in complex matrices?
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile).
- Detection : Optimize MRM transitions (e.g., 152.1 → 135.1 for quantification).
Interference Mitigation : Apply SPE (Strata-X cartridges) to remove matrix contaminants from biological samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
